

"hydrothermal synthesis of calcium silicate hydrates"

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Compound of Interest

Compound Name: Calcium;silicate

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Introduction to Calcium Silicate Hydrates (C-S-H)

Calcium Silicate Hydrates (C-S-H) are a family of minerals that are the primary binding phase in most concrete and cement-based materials, constituting 60-70% of a fully hydrated cement paste.[1] The notation C-S-H, using cement chemist notation (C=CaO, S=SiO₂, H=H₂O), reflects their variable stoichiometry.[1] These compounds, both natural and synthetic, are of significant scientific and technological interest due to their crucial role in the strength and durability of building structures.[1] Hydrothermal synthesis is a widely applied method for producing well-crystalline C-S-H phases, such as tobermorite and xonotlite, by subjecting calcium and silicon precursors to elevated temperatures and pressures in an aqueous environment.[2] This technique allows for precise control over the crystallinity, morphology, and phase composition of the final product.[2]

Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes single or heterogeneous chemical reactions in aqueous solutions at high temperatures and pressures to crystallize materials.[2] The process typically occurs in a sealed, heated pressure vessel called an autoclave. For C-S-H synthesis, the fundamental stages involve:

- **Dissolution of Precursors:** Calcium- and silicon-containing raw materials dissolve in water at elevated temperatures.[3]

- **Formation of Amorphous Gel:** The dissolved species react to form an amorphous, hydrated calcium silicate gel (C-S-H gel).[3]
- **Crystallization:** With continued time, temperature, and pressure, the amorphous gel transforms into low-crystallinity C-S-H phases.[3]
- **Crystal Growth:** These low-crystallinity phases further grow and recrystallize into well-defined, high-crystallinity minerals like tobermorite or xonotlite.[2][3]

This method is advantageous for its ability to produce a wide array of compositions and control particle size and morphology by varying reaction parameters.[2]

Key Synthesis Parameters and Their Influence

The final properties, phase composition, and crystallinity of the synthesized C-S-H are heavily dependent on the hydrothermal treatment conditions.[2] The most critical parameters include the Ca/Si ratio of the precursors, reaction temperature, pressure, and reaction time.

Influence of Ca/Si Molar Ratio

The molar ratio of calcium to silicon (Ca/Si) in the initial mixture is a primary determinant of the final C-S-H phase. Different phases are stable within specific Ca/Si ratio ranges. For instance, tobermorite formation is favored at a Ca/Si ratio of approximately 0.83, while xonotlite synthesis is optimal at a Ca/Si ratio of 1.0.[4] Increasing the Ca/Si ratio generally leads to a decrease in the polymerization of silica tetrahedra within the C-S-H structure.[5] Studies have shown that as the Ca/Si ratio increases, the morphology of C-S-H can transform from sheet-like shapes to long, reticular fibers.[5] Furthermore, a higher Ca/Si ratio can promote the formation of C-S-H with a more stable structure at elevated temperatures.[3]

Influence of Temperature and Pressure

Temperature is a critical parameter that dictates the reaction kinetics and the specific C-S-H phase formed. At lower temperatures (e.g., below 120°C), poorly crystalline C-S-H is typically obtained.[2] As the temperature increases, more crystalline and stable phases begin to form. Tobermorite is often synthesized in the range of 150-200°C, while xonotlite generally requires higher temperatures, around 200-250°C.[2][6][7] It is important to note that some phases are metastable; for example, tobermorite can transform into xonotlite at temperatures above 130°C

with prolonged reaction times. Pressure in the autoclave is typically the saturated steam pressure corresponding to the synthesis temperature.^{[2][7]} For example, a temperature of 180°C corresponds to a pressure of 1 MPa, and 220°C corresponds to 2.3 MPa.^{[7][8]}

Influence of Precursors and Reaction Time

The reactivity of the silicon and calcium source materials significantly affects the reaction rate and the formation of crystalline C-S-H. Amorphous silica sources, like nano-silica or silica fume, are more reactive and tend to favor the synthesis of amorphous C-S-H, while more crystalline sources like quartz powder lead to the production of crystalline phases.^[2] Extending the reaction time generally enhances the crystallinity of the product without altering the crystal structure.^[2] For example, in one study, increasing the duration from 0.5 to 1 hour significantly improved C-S-H crystallinity.^[2]

Data Summary of Synthesis Parameters

The following tables summarize quantitative data from various studies on the hydrothermal synthesis of different C-S-H phases.

Table 1: Synthesis Parameters for Tobermorite

Ca/Si Ratio	Temperature (°C)	Pressure (MPa)	Time (h)	Precursors	Resulting Phase	Reference(s)
0.83	180	1.0	10	Lime, Waste Clay Bricks	Tobermorite	[9]
0.83	180	1.0	N/A	Lime, Quartz	Tobermorite	[7][10]
0.66 - 0.83	180 - 200	Saturated Steam	N/A	N/A	1.13 nm Tobermorite	[4]
0.8	175	Saturated Steam	N/A	N/A	Al-substituted Tobermorite	[11]
N/A	200	2.0	3 - 10	Ca(II)-EDTA complex	Tobermorite Fibers	[12][13]

| N/A | 220 | N/A | 1.5 | Calcium Hydroxide, Fumed Silica | Tobermorite |[12] |

Table 2: Synthesis Parameters for Xonotlite

Ca/Si Ratio	Temperature (°C)	Pressure (MPa)	Time (h)	Precursors	Resulting Phase	Reference(s)
1.0	200 - 220	Saturated Steam	N/A	N/A	Xonotlite	[4]
1.0	220	2.3	4 - 24	Hydrated Cement, Silica Fume	Xonotlite	[8][14]
1.0	200	N/A	2 - 4	Amorphous Silica Fume, Lime	Xonotlite	[15]
N/A	220	N/A	15	SiO ₂ Powder, Ca(OH) ₂	Xonotlite Fibers	[16]

| 1.0 | 200, 225, 250 | Autogenous | 20 | N/A | Xonotlite [[17] |

Table 3: General Phase Formation under Varied Conditions

Ca/Si Ratio	Temperature (°C)	Resulting Phase(s)	Reference(s)
0.75 - 1.0	< 150	1.1 nm Tobermorite (not stable >150°C)	[2]
> 1.0	150 - 200	α-C ₂ SH (Alpha-dicalcium silicate hydrate)	[6]
2.0	350	Dellaite (from α-C ₂ SH)	[6]
N/A	< 120	Poorly crystalline C-S-H	[2]
N/A	> 180 - 220	Tobermorite	[2]

| N/A | 210 - 230 | Gyrolite [\[\[18\]\]](#) |

Experimental Protocols

General Protocol for Hydrothermal Synthesis of C-S-H

This protocol provides a generalized procedure for synthesizing crystalline C-S-H phases like tobermorite or xonotlite in a laboratory setting.

1. Precursor Preparation:

- Select appropriate calcium and silicon sources. Common calcium sources include calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂).[\[5\]\[16\]](#) Silicon sources can be fumed silica, silica fume, quartz, or recycled glass.[\[2\]\[19\]\[5\]](#)
- Calculate and weigh the precursors to achieve the desired Ca/Si molar ratio (e.g., 0.83 for tobermorite, 1.0 for xonotlite).[\[19\]](#)

2. Slurry Formation:

- Mix the weighed precursors with deionized water to form a slurry. A typical water-to-solid (w/s) ratio is 10.0 or higher.[\[4\]](#)
- Stir the slurry vigorously for a set period (e.g., 30 minutes at 700 rpm) to ensure a homogeneous mixture.[\[8\]](#)

3. Hydrothermal Reaction:

- Transfer the slurry into a PTFE-lined stainless steel autoclave.[\[4\]](#)
- Seal the autoclave and place it in a programmable oven or heating mantle.
- Heat the autoclave to the target synthesis temperature (e.g., 180°C for tobermorite, 220°C for xonotlite).[\[7\]\[8\]](#) The pressure inside the vessel will rise to the saturated steam pressure at that temperature.
- Maintain the isothermal curing for the desired reaction time (e.g., 4 to 72 hours).[\[4\]\[8\]](#) The vessel may be kept static or agitated/stirred depending on the desired outcome.[\[8\]](#)

4. Product Recovery and Post-Processing:

- After the reaction time is complete, cool the autoclave to room temperature.
- Open the vessel and recover the product slurry.
- Filter the slurry and wash the solid product with deionized water to remove any unreacted ions.
- Dry the filtered product in an oven at a specified temperature (e.g., 80-110°C) until a constant weight is achieved.[\[2\]](#)[\[8\]](#)
- The dried powder can then be gently ground with a mortar and pestle for characterization.[\[8\]](#)

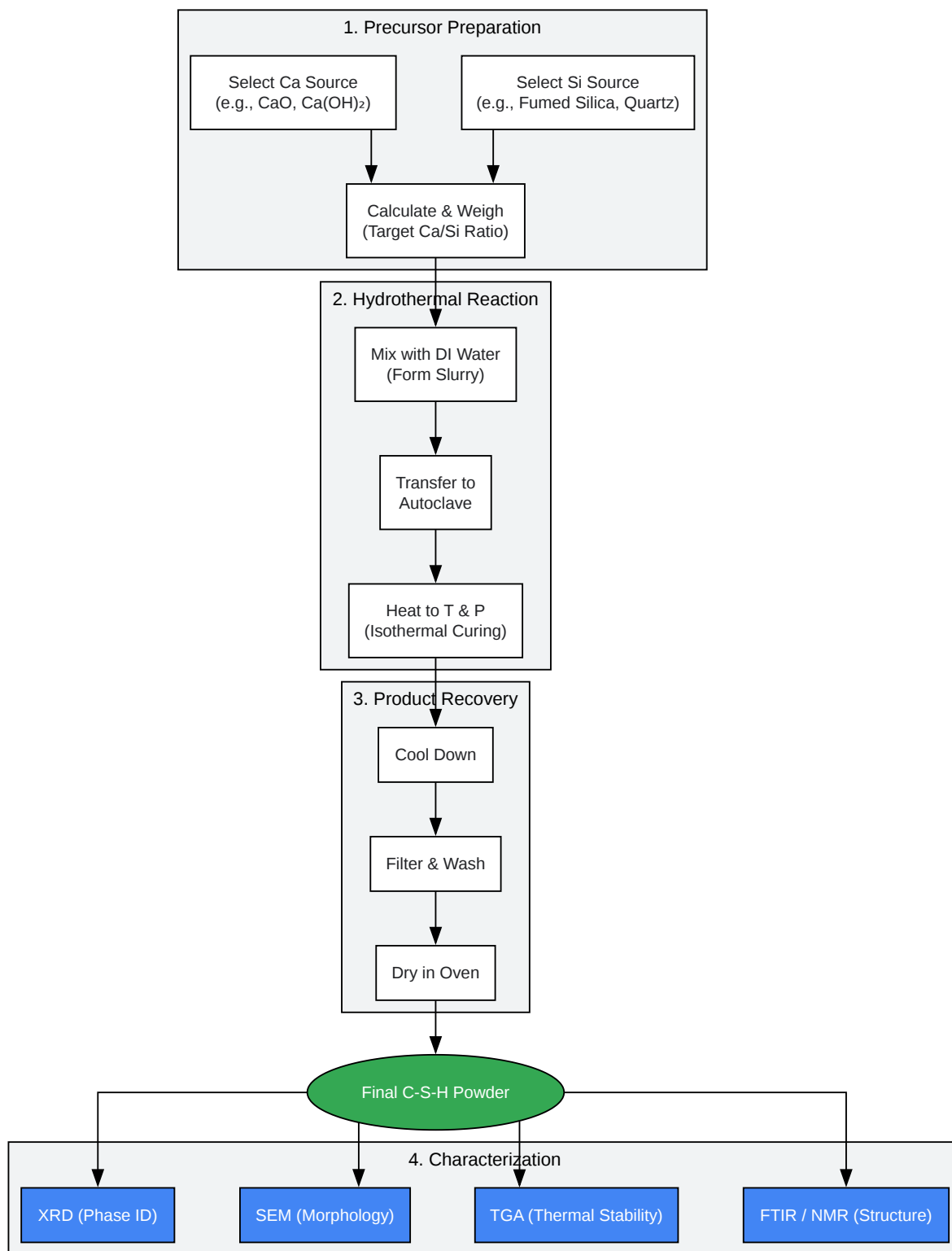
Key Characterization Techniques

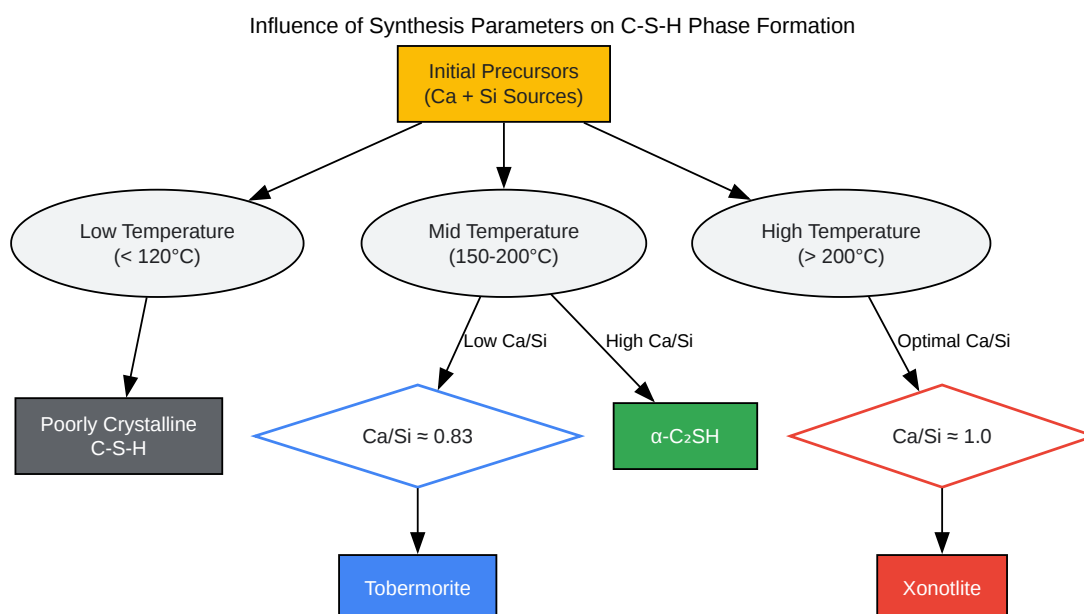
To analyze the synthesized C-S-H, a suite of characterization techniques is employed:

- X-ray Diffraction (XRD): Used to identify the crystalline phases present in the product and to assess the degree of crystallinity.[\[2\]](#)[\[20\]](#)[\[21\]](#)
- Scanning Electron Microscopy (SEM): Provides high-resolution images of the product's morphology, revealing the shape and size of the crystals (e.g., fibrous, plate-like).[\[5\]](#)
- Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, which helps to quantify the amount of bound water and identify thermal decomposition events characteristic of specific C-S-H phases.[\[20\]](#)[\[22\]](#)
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical functional groups present, such as Si-O and O-H bonds, confirming the formation of hydrated silicates.[\[2\]](#)[\[20\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, particularly the polymerization state of the silicate chains (e.g., Q¹, Q², Q³ sites).[\[21\]](#)

Visualizing Synthesis Workflows and Pathways

Diagrams generated using Graphviz DOT language help to visualize the experimental and logical processes in C-S-H synthesis.





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